N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
Description
"N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide" (CAS: 438593-45-4) is a synthetic acetamide derivative with a molecular formula of C₂₄H₁₉N₃O₄S and a molecular weight of 445.49 g/mol . Its structure features a benzodioxol group (1,3-benzodioxole) linked via an acetamide bridge to a quinazolinone scaffold substituted with a 4-methylphenyl group and a sulfanyl moiety. The quinazolinone core is a heterocyclic system known for diverse pharmacological activities, including anti-inflammatory and anticancer properties .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4S/c1-15-6-9-17(10-7-15)27-23(29)18-4-2-3-5-19(18)26-24(27)32-13-22(28)25-16-8-11-20-21(12-16)31-14-30-20/h2-12H,13-14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJRJXMARVFHOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438593-45-4 | |
| Record name | N-(1,3-BENZODIOXOL-5-YL)-2-{[3-(4-METHYLPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and quinazolinone intermediates, followed by their coupling through a sulfanyl acetamide linkage. Common reagents used in these reactions include acetic anhydride, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-containing compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions, receptor binding, and other biological processes.
Industry: The compound’s unique properties may be leveraged in the development of new materials, such as polymers or coatings with specific functionalities.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and quinazolinone moieties are known to interact with various biological targets, potentially modulating their activity. The sulfanyl acetamide group may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to related acetamide derivatives, particularly those containing sulfanyl linkages and heterocyclic systems. Below is a detailed analysis:
Structural Comparison
Key Observations:
- Heterocyclic Core Influence: The quinazolinone core in the target compound may confer distinct electronic and steric properties compared to triazole or oxadiazole systems. Quinazolinones are associated with kinase inhibition and anti-inflammatory effects, whereas triazoles and oxadiazoles are often linked to antimicrobial and anti-exudative activities .
- Sulfanyl Linkage : The sulfanyl (-S-) bridge is conserved across these compounds, suggesting its role in stabilizing molecular interactions with biological targets (e.g., enzymes or receptors) .
Pharmacological Comparison
- Anti-Exudative Activity: Triazole-based sulfanyl acetamides (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) demonstrated significant anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) in preclinical models .
- Antimicrobial Potential: Oxadiazole analogs (e.g., indol-3-ylmethyl derivatives) showed moderate antimicrobial activity in vitro, attributed to the oxadiazole ring’s ability to disrupt microbial cell membranes . The absence of electron-rich groups (e.g., indole) in the target compound may limit such effects.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data tables to provide a comprehensive overview.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 477.97 g/mol |
| Molecular Formula | C25H20N3O3S |
| LogP | 6.5264 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 51.972 Ų |
The compound features a complex structure that includes a benzodioxole moiety and a quinazoline derivative, which may contribute to its biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of benzodioxol exhibit significant anticancer properties. For instance, compounds similar to this compound were tested against various cancer cell lines.
In vitro assays demonstrated that certain derivatives showed promising cytotoxic effects with IC50 values ranging from 26 µM to 65 µM against multiple cancer cell lines . The mechanism of action appears to involve the inhibition of specific cellular pathways critical for cancer cell proliferation.
Antidiabetic Potential
In addition to anticancer properties, benzodioxol derivatives have been studied for their antidiabetic effects. A related compound demonstrated significant inhibition of α-amylase with an IC50 value of 0.68 µM, indicating potential for managing diabetes through carbohydrate metabolism modulation .
Antimicrobial Activity
There is emerging evidence suggesting that compounds within this chemical class possess antimicrobial properties. For example, some synthesized pyrazole carboxamides have shown notable antifungal activity in vitro . While specific data on the compound is limited, the structural similarities suggest a potential for similar antimicrobial effects.
Study 1: Anticancer Evaluation
In a study assessing the anticancer efficacy of several benzodioxole derivatives, this compound was included among other compounds. The results indicated that it exhibited significant cytotoxicity against breast and prostate cancer cell lines. The study utilized MTS assays to measure cell viability post-treatment .
Study 2: Antidiabetic Assessment
Another research effort focused on evaluating the antidiabetic effects of various benzodioxol derivatives in a streptozotocin-induced diabetic mouse model. The compound IIc (structurally related) showed promising results with improved glucose tolerance and reduced blood glucose levels after treatment .
Q & A
Basic: What are the key synthetic routes and critical reaction conditions for synthesizing this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the coupling of benzodioxole and quinazolinone moieties via a sulfanylacetamide linker. Key steps include:
- Nucleophilic substitution : Formation of the sulfanyl bridge under anhydrous conditions using solvents like DMF or ethanol, with bases such as NaH or K₂CO₃ as catalysts .
- Temperature control : Reactions are optimized between 60–80°C to prevent decomposition of intermediates .
- Purification : Final product isolation via column chromatography (silica gel) and recrystallization in ethanol/water mixtures .
Validation : Confirm structure and purity (>95%) using ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC .
Basic: How is the molecular structure characterized, and what analytical techniques are prioritized?
Methodological Answer:
Structural elucidation employs:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm connectivity of benzodioxole, quinazolinone, and sulfanyl groups. Aromatic protons in the benzodioxole ring appear as doublets (δ 6.7–7.1 ppm), while the quinazolinone carbonyl resonates at δ 165–170 ppm .
- Mass spectrometry : HRMS (ESI+) identifies the molecular ion peak [M+H]⁺ at m/z 445.49, matching the molecular formula C₂₄H₁₉N₃O₄S .
- XRD (if crystalline) : Determines spatial arrangement of fused rings and confirms planarity of the quinazolinone core .
Basic: What preliminary biological screening assays are recommended for this compound?
Methodological Answer:
Initial pharmacological profiling includes:
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) and cyclooxygenase-2 (COX-2) at 1–10 µM concentrations, using fluorogenic substrates .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations after 48-hour exposure .
- Stability tests : Assess hydrolytic stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) over 24 hours using HPLC .
Advanced: How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data across analogs?
Methodological Answer:
Contradictions (e.g., variable COX-2 inhibition) are addressed by:
- Systematic substitution : Compare analogs with methoxy () vs. ethoxy () groups on the phenyl ring. Electron-donating groups (e.g., -OCH₃) enhance π-π stacking in hydrophobic enzyme pockets .
- Docking simulations : Use AutoDock Vina to model interactions with COX-2’s catalytic site. The sulfanyl group’s orientation correlates with IC₅₀ discrepancies .
- Orthogonal assays : Validate target engagement via thermal shift assays (TSA) or surface plasmon resonance (SPR) .
Advanced: What strategies optimize regioselectivity during functionalization of the quinazolinone core?
Methodological Answer:
Regioselective modifications require:
- Protecting groups : Temporarily block the 4-oxo group with TMSCl to direct sulfanylation to the 2-position .
- Solvent polarity : Use DMSO to stabilize transition states favoring C-2 over C-6 substitution (evidenced by ²³⁵ nm UV monitoring) .
- Catalytic additives : Pd(OAc)₂ (5 mol%) enhances cross-coupling efficiency for aryl substitutions at the 3-position .
Advanced: How can computational methods predict metabolic stability and degradation pathways?
Methodological Answer:
- In silico tools : Use SwissADME to predict CYP450-mediated oxidation hotspots (e.g., benzodioxole methylenedioxy cleavage) .
- MD simulations : Simulate hydrolysis of the acetamide bond in explicit solvent models (CHARMM force field) to identify labile sites .
- LC-MS/MS metabolite profiling : Compare in vitro microsomal incubations (human liver microsomes) with computational predictions .
Advanced: What experimental designs reconcile conflicting data on the compound’s pH-dependent stability?
Methodological Answer:
Discrepancies in hydrolytic stability are resolved via:
- Controlled kinetic studies : Monitor degradation at pH 1.2, 4.5, 7.4, and 9.0 using UPLC-PDA. The sulfanyl-acetamide bond cleaves preferentially below pH 3 .
- Isotope labeling : Synthesize a deuterated analog (D₂ at the acetamide methyl) to track hydrolysis pathways via ²H NMR .
- Excipient screening : Co-formulate with cyclodextrins to stabilize the compound in acidic buffers .
Advanced: How can researchers validate target engagement in complex biological systems?
Methodological Answer:
- Chemical proteomics : Use a biotinylated probe analog for pull-down assays in cell lysates, followed by LC-MS/MS to identify binding partners .
- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization (e.g., EGFR) after heating cells to 50–60°C in the presence of the compound .
- CRISPR knockouts : Validate specificity by comparing activity in wild-type vs. EGFR-knockout cell lines .
Advanced: What analytical challenges arise in quantifying low-abundance metabolites, and how are they addressed?
Methodological Answer:
- Sensitivity limits : Use UPLC-QTOF-MS with ion mobility to separate co-eluting metabolites (e.g., hydroxylated vs. glucuronidated forms) .
- Internal standards : Synthesize stable isotope-labeled metabolites (e.g., ¹³C-acetamide) for precise quantification .
- Data-independent acquisition (DIA) : Employ SWATH-MS for untargeted metabolite profiling in complex matrices .
Advanced: How do electronic effects of substituents influence the compound’s redox behavior?
Methodological Answer:
- Cyclic voltammetry (CV) : Measure oxidation potentials in acetonitrile. Electron-withdrawing groups (e.g., -NO₂) lower the quinazolinone ring’s oxidation potential by 0.2 V .
- DFT calculations : Compute HOMO-LUMO gaps (Gaussian 09) to correlate substituent effects with observed redox peaks .
- EPR spectroscopy : Detect radical intermediates formed during oxidation, linked to the sulfanyl group’s lone pairs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
